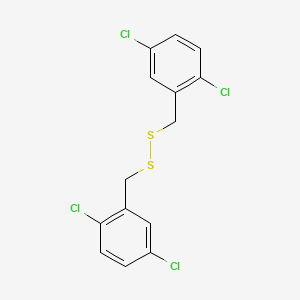
1,2-Bis(2,5-dichlorobenzyl)disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2,5-dichlorobenzyl)disulfane: is an organic compound belonging to the class of disulfides It is characterized by the presence of two 2,5-dichlorobenzyl groups connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dichlorobenzyl)disulfane typically involves the reaction of 2,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:
2C7H5Cl2CH2Cl+Na2S2→C14H10Cl4S2+2NaCl
The reaction mixture is typically heated to around 80-100°C for several hours to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2,5-dichlorobenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used. The reaction is usually performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2,5-dichlorobenzyl)disulfane has several applications in scientific research:
Biology: It is used in the study of redox biology and the role of disulfide bonds in protein structure and function.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2,5-dichlorobenzyl)disulfane involves the cleavage of the disulfide bond under reducing conditions to release two 2,5-dichlorobenzyl thiol molecules. These thiol molecules can then interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of the target molecules and affect various biological pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2,5-dichlorobenzyl)disulfane can be compared with other similar disulfane compounds, such as:
- 1,2-Bis(2,6-dichlorobenzyl)disulfane
- 1,2-Bis(4-chlorobenzyl)disulfane
- 1,2-Bis(2-bromobenzyl)disulfane
Uniqueness
The uniqueness of this compound lies in the specific positioning of the chlorine atoms on the benzyl rings, which can influence its reactivity and interaction with other molecules. This specific structure can result in different chemical and biological properties compared to other disulfane compounds.
Eigenschaften
Molekularformel |
C14H10Cl4S2 |
|---|---|
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
1,4-dichloro-2-[[(2,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-3-13(17)9(5-11)7-19-20-8-10-6-12(16)2-4-14(10)18/h1-6H,7-8H2 |
InChI-Schlüssel |
BUHLCASSXMYZOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CSSCC2=C(C=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















